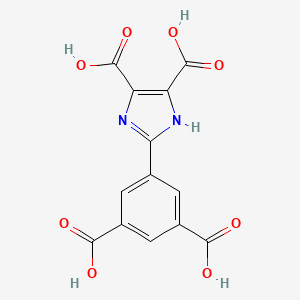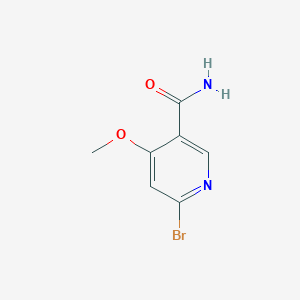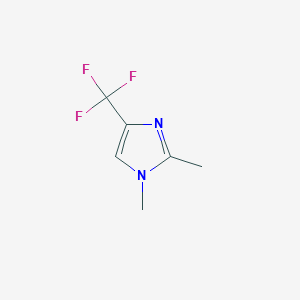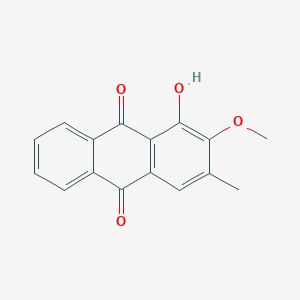
1-Hydroxy-2-methoxy-3-methyl-anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-methoxy-3-methyl-anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, dye production, and chemical research. This compound, in particular, exhibits unique properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone can be synthesized through several methods. One common approach involves the reaction of phenol or salicylaldehyde with 2-bromomethylphenol under alkaline conditions to form b-hydroxy-2-bromomethylphenol. This intermediate is then reacted with anthraquinone in an ether solvent to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products Formed: The major products formed from these reactions include various anthraquinone derivatives with altered functional groups, enhancing their biological and chemical properties.
Applications De Recherche Scientifique
1-Hydroxy-2-methoxy-3-methyl-anthraquinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and ability to inhibit key cellular proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone involves its interaction with various molecular targets and pathways. It can inhibit the activity of essential cellular proteins, such as kinases and topoisomerases, which are crucial for cell proliferation and survival. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-2-methyl-anthraquinone
- 2-Hydroxy-1-methoxyanthraquinone
- 3-Hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone
Comparison: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
74272-73-4 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
1-hydroxy-2-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-7-11-12(15(19)16(8)20-2)14(18)10-6-4-3-5-9(10)13(11)17/h3-7,19H,1-2H3 |
Clé InChI |
ZBKOHWLGXDAPHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1OC)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


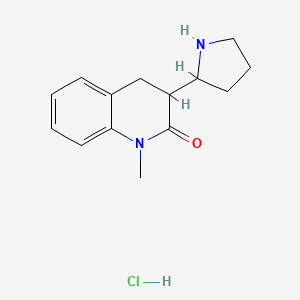

![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)


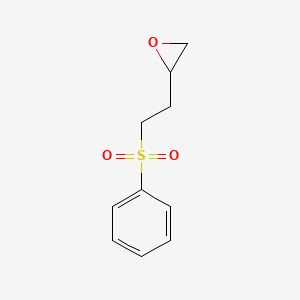
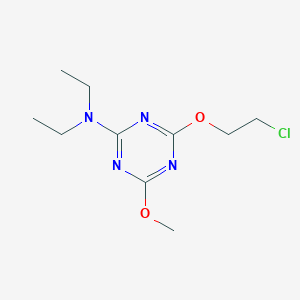
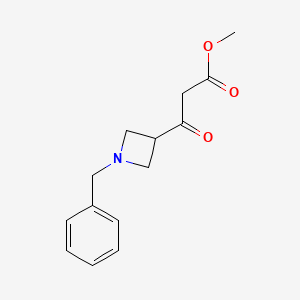
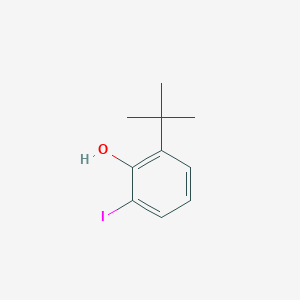
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)

